molecular formula C12H9NO3S B2923782 2-(Phenylsulfonyl)nicotinaldehyde CAS No. 1161864-92-1

2-(Phenylsulfonyl)nicotinaldehyde

Cat. No. B2923782
CAS RN: 1161864-92-1
M. Wt: 247.27
InChI Key: LENIWDMRUJFJDE-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)nicotinaldehyde is a chemical compound with the molecular formula C12H9NO3S . It is related to 2-(Phenylsulfanyl)nicotinaldehyde, which has the CAS Number 338982-31-3 .


Synthesis Analysis

The synthesis of 2-(Phenylsulfonyl)nicotinaldehyde can be achieved from 2-FLUORO-3-FORMYLPYRIDINE and BENZENESULFINIC ACID SODIUM SALT .


Molecular Structure Analysis

The molecular weight of 2-(Phenylsulfonyl)nicotinaldehyde is 247.270 Da . More detailed structural analysis can be obtained through spectroscopic methods, as mentioned in a study on the synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole .


Chemical Reactions Analysis

A study on the regio-, chemo-, and stereoselectivity of cycloaddition reactions of 2-phenylsulfonyl-1,3-butadiene and its 3-phenylsulfanyl derivative provides insights into the chemical reactions involving compounds similar to 2-(Phenylsulfonyl)nicotinaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Phenylsulfonyl)nicotinaldehyde include its molecular formula (C12H9NO3S) and molecular weight (247.270 Da) . Further properties such as melting point, boiling point, and solubility can be determined through experimental methods.

Scientific Research Applications

Comprehensive Analysis of 2-(Phenylsulfonyl)nicotinaldehyde Applications

2-(Phenylsulfonyl)nicotinaldehyde is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section.

Cancer Research: NAD Biosynthesis Precursor: 2-(Phenylsulfonyl)nicotinaldehyde has been identified as a novel precursor in the biosynthesis of nicotinamide adenine nucleotide (NAD), which is crucial for cellular metabolism and proliferation. In cancer research, targeting NAD depletion in cancer cells is a promising therapeutic strategy, as these cells rely heavily on NAD to sustain their aberrant proliferation and altered metabolism . The compound’s role in replenishing intracellular NAD levels can help in developing new cancer treatments.

Leukemia Treatment: Counteracting NAD-Lowering Agents: In leukemia cells, 2-(Phenylsulfonyl)nicotinaldehyde supplementation can replenish NAD levels that are reduced by NAMPT inhibitors, such as APO866 . This helps prevent oxidative stress, mitochondrial dysfunction, and ATP depletion, suggesting a potential strategy to enhance the therapeutic effects of NAD-targeting anti-cancer treatments .

Metabolic Studies: Understanding NAD Metabolism: The identification of 2-(Phenylsulfonyl)nicotinaldehyde as a NAD precursor provides insights into the NAD biogenesis in mammalian cells. This knowledge is essential for depicting the metabolic pathways and understanding how various factors, including gut microbiota, may affect the therapeutic efficacy of NAD-lowering agents in cancer treatment .

Future Directions

The future directions of research involving 2-(Phenylsulfonyl)nicotinaldehyde could involve further exploration of its synthesis, reactivity, and potential applications. For instance, a study on the future directions of catalytic chemistry suggests that catalytic processes, which could potentially involve 2-(Phenylsulfonyl)nicotinaldehyde, will play a crucial role in sustainable economic development .

properties

IUPAC Name

2-(benzenesulfonyl)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S/c14-9-10-5-4-8-13-12(10)17(15,16)11-6-2-1-3-7-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENIWDMRUJFJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylsulfonyl)nicotinaldehyde

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